Human vs. Mouse TAAR1 Agonist Potency Defines a Species-Selective Tool Compound
1-(3-Methoxyphenyl)pentan-1-amine displays a distinct species-selectivity profile as a TAAR1 agonist. It is a moderately potent agonist at the mouse TAAR1 receptor but shows very low potency at the human TAAR1 receptor in a direct head-to-head comparison of assay data from the same publication [1]. This differential activity profile is a quantifiable characteristic that distinguishes it from non-selective TAAR1 agonists.
hTAAR1 EC50: >10,000 nM
| Evidence Dimension | TAAR1 Agonist Potency |
|---|---|
| Target Compound Data | EC50: 780 nM (mTAAR1); EC50: >10,000 nM (hTAAR1) |
| Comparator Or Baseline | Same compound tested on both human and mouse TAAR1 receptors. |
| Quantified Difference | >12.8-fold lower potency for human TAAR1 compared to mouse TAAR1. |
| Conditions | Agonist activity at human and mouse TAAR1 expressed in HEK293 cells, assessed by cAMP accumulation via BRET assay after 20 minutes. |
Why This Matters
This quantifiable species-selectivity makes 1-(3-Methoxyphenyl)pentan-1-amine a valuable tool for dissecting species-specific TAAR1 pharmacology and for validating translational models, a feature not shared by equipotent analogs.
- [1] BindingDB. BDBM50227351: Agonist activity at human and mouse TAAR1. Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50227351. View Source
